molecular formula C11H13N3O2 B1475616 Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1643412-32-1

Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1475616
CAS No.: 1643412-32-1
M. Wt: 219.24 g/mol
InChI Key: JUHYMBSXMWVFDT-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with methyl groups at positions 6 and 8 and an ethyl ester group at position 2. This structure combines aromaticity from the pyrazine ring with the electron-rich imidazole moiety, making it a versatile intermediate in medicinal chemistry. It is primarily used in the synthesis of bioactive molecules, including antinociceptive agents and kinase inhibitors .

Properties

IUPAC Name

ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-14-5-7(2)12-8(3)10(14)13-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYMBSXMWVFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate (EDIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its molecular formula is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of 191.19 g/mol. The compound features a carboxylate group and two methyl substituents at the 6 and 8 positions of the imidazo ring, which are believed to influence its biological activity and reactivity in various biological systems .

Synthetic Pathways

The synthesis of EDIPC typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Forming the imidazo structure through condensation reactions.
  • Methylation : Introducing methyl groups at specific positions to enhance biological properties.
  • Carboxylation : Modifying the compound to introduce the carboxylate group, which can enhance solubility and reactivity.

These synthetic pathways allow for the production of various derivatives with tailored properties that may exhibit distinct biological activities .

Biological Activities

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit a range of biological activities. Key areas of investigation for EDIPC include:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines indicate promising results.
  • Neurological Effects : The compound is being explored for its potential in treating neurological disorders due to its ability to interact with specific receptors.

The following table summarizes some notable findings related to the biological activity of EDIPC and its derivatives:

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
AntitumorCytotoxicity against cancer cell lines
NeurologicalPotential modulation of neurotransmitter receptors

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of EDIPC against Staphylococcus aureus and Escherichia coli. Results showed that EDIPC exhibited significant inhibition with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 25 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines demonstrated that EDIPC induced apoptosis in HeLa cells at concentrations above 20 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers, suggesting a mechanism involving mitochondrial dysfunction .

Case Study 3: Neurological Applications

Research exploring EDIPC's interaction with GABA receptors indicated that it may enhance inhibitory neurotransmission, making it a candidate for further studies in treating anxiety disorders. Behavioral assays in rodent models displayed anxiolytic effects comparable to established anxiolytic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing EDIPC's biological activity. Modifications at the methyl groups or the carboxylate position can significantly alter its pharmacological profile. For instance, derivatives with additional functional groups have shown enhanced solubility and bioavailability, leading to improved therapeutic effects .

Scientific Research Applications

Pharmaceutical Development

Overview:
Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate is utilized as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown potential in treating various diseases, including neurological disorders and cancers.

Case Studies:

  • Anti-cancer Research: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as anti-cancer agents. The modifications in the imidazo[1,2-a]pyrazine structure enhanced the selectivity and potency against tumor cells .
  • Neurological Disorders: Research indicated that certain derivatives could modulate neurotransmitter systems effectively, leading to improved outcomes in models of depression and anxiety .

Biochemical Research

Overview:
In biochemical studies, this compound serves as a tool for exploring enzyme inhibition and receptor binding mechanisms.

Applications:

  • Enzyme Inhibition Studies: this compound has been used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. These studies are crucial for understanding drug metabolism and interactions .
  • Receptor Binding Assays: The compound's ability to bind selectively to certain receptors has been explored to develop new therapeutic strategies targeting specific pathways in diseases like Alzheimer's .

Agricultural Chemistry

Overview:
This compound can be formulated into agrochemicals that provide effective pest control solutions while minimizing environmental impact.

Applications:

  • Pesticide Development: this compound derivatives have shown promise as bioactive compounds against agricultural pests. Their efficacy and reduced toxicity profiles make them suitable candidates for environmentally friendly pest management .

Material Science

Overview:
The unique chemical properties of this compound allow it to be used in developing advanced materials.

Applications:

  • Polymer Synthesis: The compound is utilized in synthesizing polymers with specific chemical resistance and durability characteristics. These materials are applicable in coatings and protective materials for industrial uses .
  • Nanomaterials: Research has indicated potential applications in creating nanostructures that exhibit unique electronic and optical properties due to the imidazo[1,2-a]pyrazine framework .

Analytical Chemistry

Overview:
this compound serves as a standard in various analytical techniques.

Applications:

  • Quality Control Standards: The compound is employed as a reference material in chromatographic methods to ensure accurate measurements and quality control in laboratories .
  • Spectroscopic Studies: Its distinct spectral properties make it suitable for use in spectroscopic analyses, aiding in the identification of similar compounds .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Pharmaceutical DevelopmentAnti-cancer agents; Neurological treatmentsEnhanced selectivity and potency against target cells
Biochemical ResearchEnzyme inhibition; Receptor bindingInsights into metabolic pathways
Agricultural ChemistryPesticide developmentEffective pest control with reduced environmental impact
Material SciencePolymer synthesis; NanomaterialsAdvanced materials with unique properties
Analytical ChemistryQuality control standards; Spectroscopic studiesAccurate measurements and identification

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate with structurally related derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-CH₃, 8-CH₃, 2-COOEt C₁₁H₁₄N₄O₂ 234.25 (calculated) Intermediate for antinociceptive agents; aromatic core enhances π-π stacking in drug design
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate 6-Br, 8-Br, 2-COOEt C₉H₇Br₂N₃O₂ 348.98 High reactivity for cross-coupling reactions; used in kinase inhibitor synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Saturated pyrazine ring, 2-COOEt C₉H₁₃N₃O₂ 195.22 Improved solubility due to reduced aromaticity; precursor for CNS-targeting drugs
6-Methyl-2-nitro-8-((2-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine (25m) 6-CH₃, 2-NO₂, 8-O-substituted aryl group C₁₆H₁₂F₃N₅O₃ 379.29 Nitro group enhances electrophilicity; potential antiparasitic/antitumor activity
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate Pyridine core, 2-CH₃, 5-CH₃, 3-COOEt C₁₁H₁₄N₂O₂ 218.25 Lower polarity than pyrazine analogs; used in fluorescence-based probes

Key Observations:

Substituent Effects: Halogenation: Bromine substituents (e.g., in the dibromo analog) increase molecular weight and reactivity, enabling Suzuki-Miyaura couplings for drug diversification . Nitro Groups: Nitro-substituted derivatives (e.g., 25m) exhibit stronger electron-withdrawing effects, altering redox properties and biological activity .

Ring Saturation :

  • Saturated analogs (e.g., tetrahydro derivatives) show reduced aromaticity, leading to higher solubility and altered pharmacokinetic profiles compared to the fully aromatic target compound .

Biological Applications :

  • The target compound’s ester group facilitates hydrolysis to carboxylic acids, a common prodrug strategy for enhancing bioavailability .
  • Dibromo derivatives are prioritized in kinase inhibitor development due to their ability to undergo halogen-bonding interactions with ATP-binding pockets .

Preparation Methods

General Synthetic Strategy

While specific published protocols for this exact compound are scarce, preparation methods can be deduced from related imidazo[1,2-a]pyrazine derivatives and general heterocyclic synthesis principles:

  • Starting Materials: Typically, synthesis begins with simpler pyrazine or imidazole derivatives that can be functionalized and fused to form the imidazo[1,2-a]pyrazine core.

  • Key Steps:

    • Condensation Reactions: Formation of the fused imidazo ring often involves condensation between amino-pyrazine derivatives and aldehydes or equivalent carbonyl compounds.
    • Alkylation: Introduction of methyl groups at the 6 and 8 positions is usually achieved by selective alkylation or via starting materials already bearing methyl substituents.
    • Carboxylation and Esterification: The carboxylate group at position 2 is introduced by carboxylation of an intermediate, followed by esterification with ethanol to yield the ethyl ester.
  • Multi-Step Synthesis: The process generally requires multiple steps with purification at each stage to ensure regioselectivity and high purity of the final product.

Detailed Preparation Method (Inferred from Analogous Compounds)

Step Reaction Type Description Notes
1 Pyrazine derivative synthesis Preparation of 6,8-dimethylpyrazine precursor with appropriate functional groups Methyl groups may be introduced via methylation reactions on pyrazine core
2 Condensation Condensation of the pyrazine precursor with an amino compound or aldehyde to form imidazo ring Typically under acidic or basic catalysis, controlling temperature and solvent
3 Cyclization Ring closure to form the fused imidazo[1,2-a]pyrazine core May require heating or use of dehydrating agents
4 Carboxylation Introduction of carboxyl group at position 2 Via CO2 fixation or reaction with carboxylating agents
5 Esterification Conversion of carboxylic acid to ethyl ester Using ethanol and acid catalyst (e.g., sulfuric acid) or via acid chloride intermediate

Research Findings and Literature Insights

  • Synthesis Complexity: The imidazo[1,2-a]pyrazine scaffold synthesis is well-documented in heterocyclic chemistry; however, the dimethyl substitution pattern and ester functionality require careful control of reaction conditions to avoid side reactions or regioisomer formation.

  • Related Compounds: Studies on Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate and Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate provide insights into halogenation steps that can be analogously replaced by methylation for the target compound.

  • Patents and Therapeutic Applications: Derivatives of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine carboxamides have been patented for various therapeutic uses, indicating established synthetic routes for the core structures which can be adapted for the dimethyl ester derivative.

Summary Table of Preparation Methods for Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate

Preparation Aspect Details
Starting Materials 6,8-dimethylpyrazine derivatives, amino compounds, aldehydes
Key Reactions Condensation, cyclization, carboxylation, esterification
Reaction Conditions Acidic or basic catalysis, controlled temperature, use of dehydrating agents
Purification Methods Chromatography, recrystallization
Challenges Regioselectivity, avoiding side reactions, controlling methyl substitution positions
Analogous Compound Studies Halogenated imidazo[1,2-a]pyrazine esters provide synthetic route templates

Q & A

Basic Synthesis and Optimization

Q: What are the key methodologies for synthesizing ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate, and how do reaction conditions (e.g., conventional heating vs. microwave irradiation) influence yield and purity? A:

  • Conventional Heating : Ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate can be synthesized by refluxing ethyl 3-bromo-2-oxopropanoate with pyrazin-2-amine in ethanol. After 5 hours of reflux, the product is precipitated, filtered, and crystallized (yield not explicitly stated) .
  • Microwave Irradiation : A more efficient method involves microwave irradiation (200 W, 150°C, 30 min), yielding 90% product purity. This approach reduces reaction time and improves reproducibility due to controlled energy input .
  • Key Considerations : Microwave methods often enhance reaction kinetics and reduce side products. Column chromatography (silica gel, 50% ethyl acetate in n-hexane) is critical for purification .

Structural Characterization

Q: What spectroscopic techniques are most reliable for confirming the structure of this compound, and how are data interpreted? A:

  • 1H NMR : Peaks at δ 1.28 (t, 3H, CH3) and 3.85 (q, 2H, CH2) confirm the ethyl ester group. Aromatic protons (imidazo[1,2-a]pyrazine core) appear at δ 7.95–9.14 .
  • IR Spectroscopy : Absorbance at 1748 cm⁻¹ corresponds to the ester carbonyl group, while bands near 1612 cm⁻¹ indicate aromatic C=C stretching .
  • LC-MS : A molecular ion peak at m/z 192.06 [M + H]+ aligns with the molecular formula C9H9N3O2 .

Advanced Synthesis: Substituent Effects

Q: How do substituent positions (e.g., 6,8-dimethyl groups) influence the reactivity of imidazo[1,2-a]pyrazine derivatives during functionalization? A:

  • Steric and Electronic Effects : The 6,8-dimethyl groups increase steric hindrance, slowing electrophilic substitution at adjacent positions. For example, bromination of similar compounds (e.g., acetylisocoumarin) requires chloroform as a solvent to stabilize intermediates .
  • Regioselectivity : Methyl groups direct electrophiles to less hindered positions (e.g., C-3 in imidazo[1,2-a]pyrazine). This is critical for constructing hybrid structures like 3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)isocoumarins .

Mechanistic Insights and Kinetic Analysis

Q: What mechanistic pathways are proposed for the cyclocondensation of ethyl 3-bromo-2-oxopropanoate with pyrazin-2-amine? A:

  • Step 1 : Nucleophilic attack of pyrazin-2-amine on the α-carbon of ethyl 3-bromo-2-oxopropanoate forms an enamine intermediate.
  • Step 2 : Intramolecular cyclization via elimination of HBr generates the imidazo[1,2-a]pyrazine core.
  • Kinetic Studies : Microwave irradiation accelerates the cyclization step by reducing activation energy, as evidenced by higher yields (90%) compared to conventional heating .

Analytical Challenges: Contradictions in Spectral Data

Q: How should researchers address discrepancies in reported NMR or IR data for imidazo[1,2-a]pyrazine derivatives? A:

  • Solvent and Instrument Variability : Differences in δ values may arise from DMSO-d6 vs. CDCl3 solvents. For example, NH protons in DMSO-d6 appear downfield (δ 4.62) due to hydrogen bonding .
  • Cross-Validation : Compare data with structurally similar compounds. For instance, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate shows analogous CH3 (δ 1.28) and CH2 (δ 3.85) signals .

Biological Activity and SAR Studies

Q: What methodologies are used to evaluate the bioactivity of this compound derivatives, and how is SAR analyzed? A:

  • Enzyme Inhibition Assays : Compounds like 6,8-dimethylimidazo[1,2-a]pyridine carboxamide derivatives are tested against ERK2 and PI3Kα enzymes via IC50 measurements (e.g., 73 nM for ERK2) .
  • SAR Trends : Methyl groups at C-6 and C-8 enhance lipophilicity and target binding. For example, compound 72 (6,8-dimethyl analog) shows higher inhibitory activity than non-methylated analogs .

Stability and Degradation Studies

Q: What are the thermal decomposition parameters for imidazo[1,2-a]pyrazine derivatives, and how are stability profiles assessed? A:

  • Thermogravimetric Analysis (TGA) : Methacrylate polymers containing imidazo[1,2-a]pyrazine esters decompose at ~425°C (based on analogous compounds) .
  • Hydrolytic Stability : The ester group is susceptible to base hydrolysis. For example, treatment with NaOH in THF/ethanol converts ethyl esters to carboxylic acids (85% yield) .

Advanced Purification Techniques

Q: How can researchers optimize column chromatography conditions for isolating imidazo[1,2-a]pyrazine derivatives with high purity? A:

  • Mobile Phase : Use gradient elution with ethyl acetate/n-hexane (e.g., 30–70%) to resolve polar byproducts.
  • Silica Gel Selection : 100–200 mesh silica improves separation efficiency for small molecules (e.g., compound 4 in ).

Data Reproducibility and Scaling

Q: What challenges arise when scaling up the synthesis of this compound, and how are they mitigated? A:

  • Microwave Limitations : Batch size restrictions in microwave reactors require transitioning to conventional heating for large-scale production.
  • Solvent Volume Management : Reflux in ethanol (30 mL per 0.01 mol) must be adjusted to maintain stoichiometric ratios during scaling .

Computational Modeling for Reaction Design

Q: How can DFT calculations guide the design of novel imidazo[1,2-a]pyrazine derivatives? A:

  • Transition State Analysis : Predict regioselectivity in cyclization steps by modeling intermediates (e.g., enamine vs. keto-enol tautomers).
  • Hirshfeld Surface Analysis : Used to study crystal packing and intermolecular interactions, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate

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